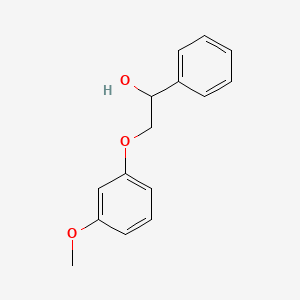
2-(3-Methoxyphenoxy)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenoxy)-1-phenylethanol is an organic compound that belongs to the class of phenyl ethers It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-1-phenylethanol typically involves the reaction of 3-methoxyphenol with phenylacetaldehyde in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde carbon, leading to the formation of the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as Lewis acids, can further enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding phenylethyl ether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this purpose include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of 2-(3-Methoxyphenoxy)-1-phenylacetone or 2-(3-Methoxyphenoxy)-1-phenylacetic acid.
Reduction: Formation of 2-(3-Methoxyphenoxy)-1-phenylethyl ether.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Methoxyphenoxy)-1-phenylethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the development of novel pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit potential anticancer activities by targeting specific cellular pathways.
Industry: It is used in the production of polymers, adhesives, and coatings due to its ability to improve the thermal stability and flame resistance of these materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It achieves this by binding to the active sites of these enzymes, thereby inhibiting their activity and reducing the production of reactive oxygen species. Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
2-(3-Methoxyphenoxy)-1-phenylethanol can be compared with other similar compounds, such as:
2-(4-Methoxyphenoxy)-1-phenylethanol: Similar in structure but with the methoxy group in the para position. This positional difference can lead to variations in reactivity and biological activity.
2-(3-Hydroxyphenoxy)-1-phenylethanol: The methoxy group is replaced with a hydroxyl group, which can significantly alter the compound’s chemical properties and reactivity.
2-(3-Methoxyphenoxy)-1-phenylpropanol: The ethyl chain is extended to a propyl chain, which can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
29509-27-1 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2-(3-methoxyphenoxy)-1-phenylethanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15-16H,11H2,1H3 |
InChI Key |
JXCUEKBOURBMPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)


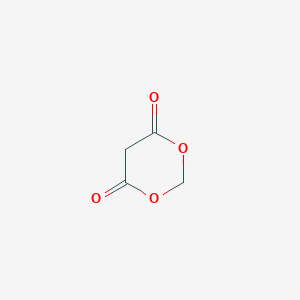
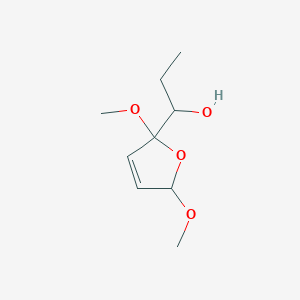
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
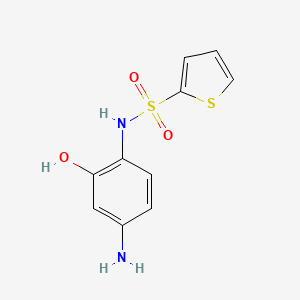
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
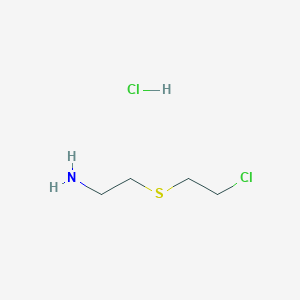
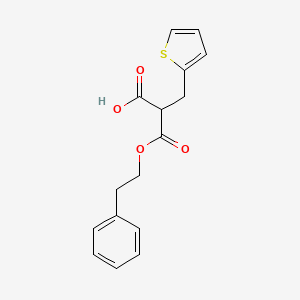
![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
